molecular formula C22H28N2O3 B4618685 3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide

3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide

Cat. No. B4618685
M. Wt: 368.5 g/mol
InChI Key: DWADPTMALYXSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules with potential for varied biological activities. The specificity of the structure offers unique interactions with biological systems, making it a subject of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of compounds structurally related to "3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide" often involves multi-step chemical reactions. For instance, derivatives like N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides and others with similar backbones are synthesized from corresponding propenamides, highlighting methods that could be adapted for the target compound's synthesis (Courant et al., 1993).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic techniques, including vibrational spectra and molecular docking studies. These analyses reveal the importance of the molecule's geometry and electronic distribution in determining its activity and interactions (Mary et al., 2015).

Chemical Reactions and Properties

Compounds in this class undergo a range of chemical reactions, providing insights into their reactivity and potential for modification. For example, reactions involving piperidinomethyl groups and pharmacophore introduction have been studied to understand their effects on biological activity (Ueda et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. Investigations into related molecules have provided valuable data on these aspects, aiding in the prediction of the target compound's physical characteristics (Liu et al., 2008).

Scientific Research Applications

Synthesis and Potential Drug Candidates for Alzheimer’s Disease

Researchers have synthesized a series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. This study involved converting key intermediates through a series of steps and evaluating the compounds for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, aiming at developing therapeutic agents for Alzheimer's disease (Rehman et al., 2018).

Herbicidal Activity

Another application includes the synthesis of a compound with a similar structure, which demonstrated effective herbicidal activity. This suggests potential agricultural applications where such compounds can be used to control weed growth, highlighting the versatility of these chemical structures in various fields beyond pharmacology (Liu et al., 2008).

Pharmacological Properties and Synthesis Methods

The pharmacological properties and synthesis methods of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been documented, illustrating the chemical compound's relevance in developing medications with potential therapeutic effects. This encompasses a wide range of derivatives showing the compound's versatility in drug development (Vardanyan, 2018).

Antimicrobial Activity

Compounds incorporating elements of the chemical structure have been synthesized and evaluated for their antimicrobial activities. This includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were tested against various pathogens, showing significant antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Vinaya et al., 2009).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-6-17(16-21(20)27-2)7-13-22(25)23-18-8-10-19(11-9-18)24-14-4-3-5-15-24/h6,8-12,16H,3-5,7,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWADPTMALYXSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.